1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- is a chemical compound with the molecular formula C19H20O2Si It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, and features a trimethylsilyl group attached to the oxygen atom
Preparation Methods
The synthesis of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- typically involves the following steps:
Starting Material: The synthesis begins with fluoranthene as the starting material.
Hydrogenation: Fluoranthene undergoes hydrogenation to form 1,10b-dihydrofluoranthene.
Hydroxylation: The dihydrofluoranthene is then hydroxylated to introduce a hydroxyl group, forming 1-Fluoranthenol.
Silylation: Finally, the hydroxyl group is silylated using trimethylsilyl chloride in the presence of a base such as pyridine, resulting in the formation of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis-.
Chemical Reactions Analysis
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoranthene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound back to its dihydro form.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The silyl ether bond can be hydrolyzed to regenerate the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other fluoranthene derivatives and polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- can be compared with other fluoranthene derivatives and silylated compounds:
1-Fluoranthenol: The non-silylated form, which has different solubility and reactivity properties.
1,10b-Dihydrofluoranthene: The hydrogenated form without the hydroxyl or silyl groups.
Trimethylsilyl Ethers: Other compounds with trimethylsilyl groups attached to different aromatic or aliphatic hydroxyl groups.
The uniqueness of 1-Fluoranthenol, 1,10b-dihydro-10b-((trimethylsilyl)oxy)-, cis- lies in its specific combination of the fluoranthene core and the trimethylsilyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
83291-53-6 |
---|---|
Molecular Formula |
C19H20O2Si |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(1S,10bR)-10b-trimethylsilyloxy-1H-fluoranthen-1-ol |
InChI |
InChI=1S/C19H20O2Si/c1-22(2,3)21-19-16-10-5-4-8-14(16)15-9-6-7-13(18(15)19)11-12-17(19)20/h4-12,17,20H,1-3H3/t17-,19-/m0/s1 |
InChI Key |
XAZPAXOTXRZUBJ-HKUYNNGSSA-N |
Isomeric SMILES |
C[Si](C)(C)O[C@@]12[C@H](C=CC3=C1C(=CC=C3)C4=CC=CC=C24)O |
Canonical SMILES |
C[Si](C)(C)OC12C(C=CC3=C1C(=CC=C3)C4=CC=CC=C24)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.